5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a furan ring, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The bromine atom can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfone group is known to interact with various enzymes, potentially inhibiting their activity. The bromine atom and furan ring may also play roles in the compound’s biological activity by interacting with cellular receptors and pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide: shares similarities with other sulfone-containing compounds and furan derivatives.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a sulfone group, known for its activity as a potassium channel activator.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12BrNO4S |
---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
5-bromo-N-[(1,1-dioxothiolan-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H12BrNO4S/c11-9-2-1-8(16-9)10(13)12-5-7-3-4-17(14,15)6-7/h1-2,7H,3-6H2,(H,12,13) |
InChI Key |
JTJARSUEGPVWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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